molecular formula C22H28FN3O3S B2573631 N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3,4-dimethylbenzamide CAS No. 1021117-04-3

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3,4-dimethylbenzamide

Cat. No. B2573631
CAS RN: 1021117-04-3
M. Wt: 433.54
InChI Key: MSRBPFFOPOBYCO-UHFFFAOYSA-N
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Description

“N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3,4-dimethylbenzamide” is a chemical compound with the molecular formula C18H28FN3O3S . It has an average mass of 385.497 Da and a monoisotopic mass of 385.183533 Da .

Scientific Research Applications

Radiolabeled Derivatives for Brain Imaging

Studies have highlighted the potential of certain piperazine derivatives, closely related to N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3,4-dimethylbenzamide, as radiolabeled compounds for brain imaging purposes. For instance, [(18)F]-labeled 2-methoxyphenylpiperazine derivatives have been synthesized and characterized, showing promise as brain imaging agents for positron emission tomography (PET) with high brain uptake and favorable brain-to-blood ratios, suggesting their applicability in neurological research and diagnostics (Mou et al., 2009).

Serotonergic System Studies

Another area of application is in the study of the serotonergic system, where derivatives like [18F]p-MPPF have been used to investigate 5-HT1A receptors, contributing significantly to the understanding of serotonergic neurotransmission through both animal and human PET studies. This research is crucial for developing treatments for disorders related to the serotonergic system, including depression and anxiety (Plenevaux et al., 2000).

Antibacterial and Anticancer Potential

Further, some piperazine derivatives have demonstrated antibacterial and anticancer activities, suggesting that compounds with similar structures could be explored for their therapeutic potentials. For example, 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives have shown notable antibacterial activities, offering a foundation for developing new antimicrobial agents (Wu Qi, 2014). Additionally, certain 1,3-thiazoles with piperazine substituents have been identified for their anticancer activity, further supporting the exploration of similar compounds in oncology research (Turov, 2020).

properties

IUPAC Name

N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O3S/c1-17-4-5-19(16-18(17)2)22(27)24-10-3-15-30(28,29)26-13-11-25(12-14-26)21-8-6-20(23)7-9-21/h4-9,16H,3,10-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRBPFFOPOBYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3,4-dimethylbenzamide

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